molecular formula C5H8O B6273997 3-methylideneoxolane CAS No. 75394-90-0

3-methylideneoxolane

Cat. No.: B6273997
CAS No.: 75394-90-0
M. Wt: 84.12 g/mol
InChI Key: TXBFKXDFIPFHAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylideneoxolane can be synthesized through various methods. One common approach involves the cyclization of 4-penten-1-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50°C .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Methylideneoxolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Methylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical products through various reactions .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific enzymes and proteins, making them valuable tools in biochemical studies .

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Some derivatives exhibit antimicrobial and anticancer properties, making them promising candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer for creating high-performance materials .

Mechanism of Action

The mechanism of action of 3-methylideneoxolane involves its interaction with various molecular targets. The exocyclic double bond in the compound allows it to participate in electrophilic addition reactions, where it can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Properties

CAS No.

75394-90-0

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

3-methylideneoxolane

InChI

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h1-4H2

InChI Key

TXBFKXDFIPFHAV-UHFFFAOYSA-N

Canonical SMILES

C=C1CCOC1

Purity

90

Origin of Product

United States

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